

Application Notes and Protocols for Batrachotoxin in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Batrachotoxin*

Cat. No.: *B000049*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **batrachotoxin** (BTX), a potent steroidal alkaloid neurotoxin, in patch-clamp electrophysiology experiments.

Batrachotoxin is an invaluable tool for studying the function and pharmacology of voltage-gated sodium channels (NaVs) due to its unique mechanism of action.

Mechanism of Action

Batrachotoxin binds to neurotoxin receptor site 2 on the α -subunit of voltage-gated sodium channels.[1] This binding profoundly alters the channel's gating properties in a state-dependent manner, with a strong preference for the open state of the channel.[1] The primary effects of BTX on NaVs are:

- **Persistent Activation:** BTX locks the sodium channel in an open conformation, leading to a persistent inward sodium current and eliminating the typical transient nature of the current.[2][3]
- **Hyperpolarizing Shift in Activation:** The voltage dependence of channel activation is shifted to more negative membrane potentials, causing channels to open at voltages where they would normally be closed.[1][4]
- **Removal of Inactivation:** BTX significantly inhibits or completely removes both fast and slow inactivation processes of the sodium channel.[1][4]

- **Altered Ion Selectivity:** The toxin can also decrease the channel's selectivity for sodium ions, allowing other cations to permeate.[\[2\]](#)
- **Reduction in Single-Channel Conductance:** While causing persistent activation, BTX also reduces the conductance of individual sodium channels.[\[2\]](#)[\[5\]](#)

This combination of effects makes BTX a powerful tool for studying the open-state properties of sodium channels and for screening for potential channel blockers.

Quantitative Data on Batrachotoxin's Effects

The following tables summarize the quantitative effects of **batrachotoxin** and its derivatives on various voltage-gated sodium channel subtypes as determined by patch-clamp electrophysiology.

Table 1: Effects of **Batrachotoxin** (BTX) and its Analogs on NaV Channel Activation

Channel Subtype	Toxin	Concentration (μM)	$\Delta V_{1/2}$ of Activation (mV)	Reference
rNaV1.4	Batrachotoxin	10	-45.4 ± 0.7	[6]
rNaV1.4	BTX-B	10	-38.6 ± 0.4	[6]
rNaV1.4	BTX-cHx	10	-49.5 ± 0.3	[6]
rNaV1.4	BTX-yne	10	-42.7 ± 0.4	[6]
hNaV1.5	Batrachotoxin	5	Not specified	[7]
NaV1.8	Batrachotoxin	Not specified	Hyperpolarizing shift	[8]

Table 2: EC₅₀ Values of **Batrachotoxin** Analogs for rNaV1.4

Toxin	EC ₅₀ for V ^{1/2} Activation (nM)	Reference
BTX	2074 ± 768	[6]
BTX-B	756 ± 43	[6]
BTX-cHx	491 ± 26	[6]
BTX-yne	130 ± 21	[6]

Experimental Protocols

This section provides a detailed methodology for studying the effects of **batrachotoxin** on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology.

Cell Preparation

- Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293, CHO, or neuroblastoma cells) in appropriate media.
- Plating: Plate the cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment to allow for adherence.

Solutions

Table 3: Example Patch-Clamp Solutions

Solution Type	Component	Concentration (mM)
External Solution	NaCl	140-160
	KCl	4
	CaCl ₂	2
	MgCl ₂	1
	D-Glucose	5
	HEPES	10
Internal Solution	CsF or CsCl	125-140
	NaCl	10
	EGTA or EDTA	1-11
	HEPES	10-20
	NaF	40 (optional)

Adjust pH to 7.4 for the external solution and 7.2-7.3 for the internal solution. Adjust osmolarity to be within physiological range (typically ~320 mOsm for external and ~310 mOsm for internal).^{[9][10][11]}

Patch-Clamp Recording Procedure

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish Whole-Cell Configuration:
 - Mount the coverslip with cells in the recording chamber on the microscope stage.
 - Perfuse the chamber with the external solution.
 - Approach a cell with the patch pipette while applying positive pressure.

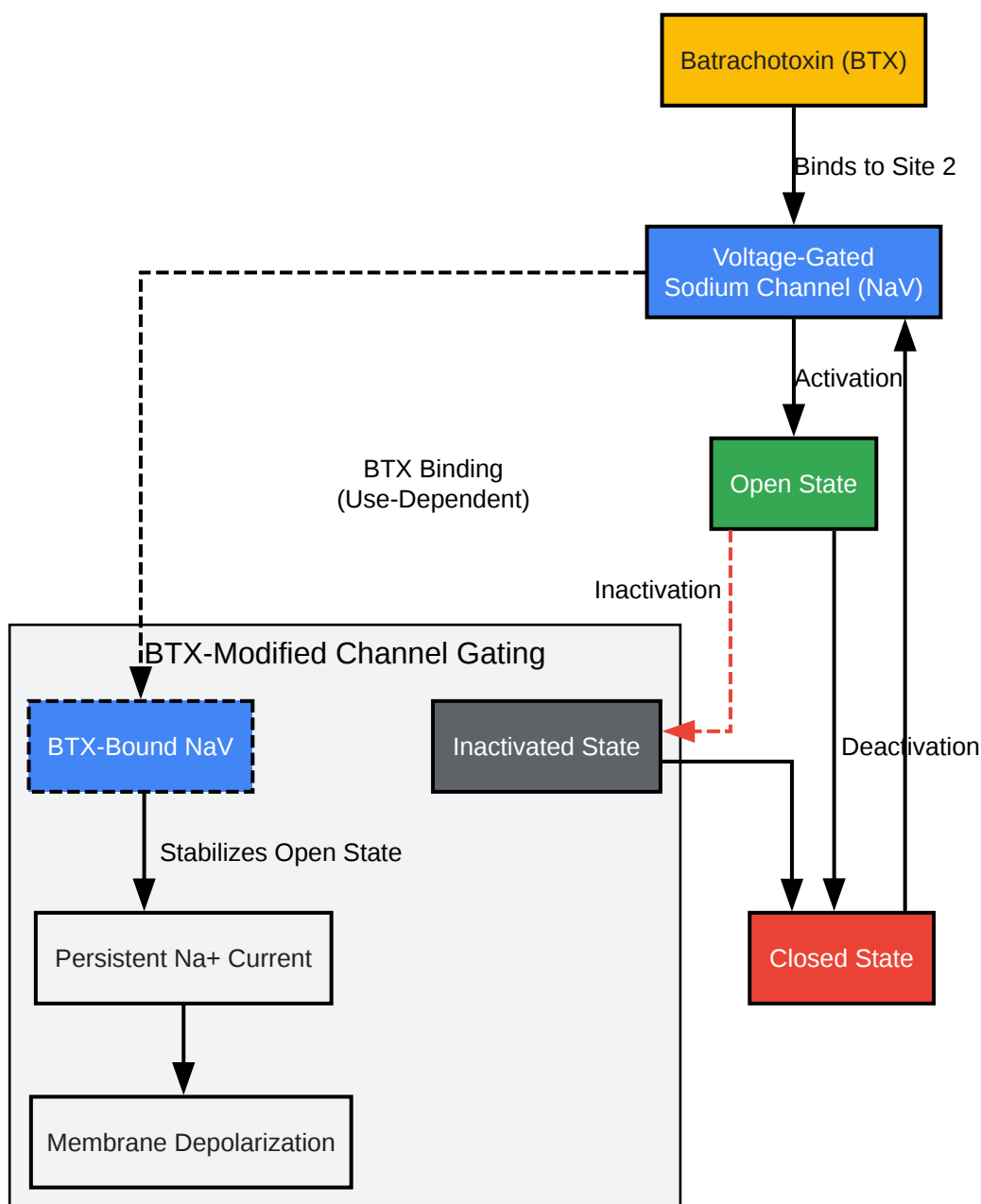
- Upon contacting the cell membrane, release the positive pressure to form a gigaohm seal ($>1\text{ G}\Omega$).
- Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
- Baseline Recording:
 - Set the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -100 mV or -120 mV) to ensure all sodium channels are in the closed state.[\[12\]](#)
 - Record baseline sodium currents using a voltage protocol appropriate for the channel subtype being studied (e.g., a series of depolarizing steps from -80 mV to $+60\text{ mV}$ in 10 mV increments).
- Batrachotoxin Application:
 - Prepare the desired concentration of **batrachotoxin** in the external solution. It is recommended to make a stock solution in DMSO and dilute it to the final concentration immediately before use.
 - Apply the BTX-containing external solution to the cell via a perfusion system.
 - Use-Dependent Protocol: To facilitate BTX binding to the open state of the channels, apply a repetitive stimulation protocol. A common protocol is to apply a series of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[\[12\]](#)
- Post-BTX Recording:
 - After the application of the use-dependent protocol, record sodium currents again using the same voltage protocol as for the baseline recording.
 - Observe the characteristic effects of BTX: a shift in the voltage-dependence of activation, removal of inactivation, and the appearance of a persistent current.

Data Analysis

- Measure the peak inward current at each voltage step before and after BTX application.
- Construct current-voltage (I-V) relationships.
- Calculate the conductance (G) at each voltage (V) using the formula $G = I / (V - V_{rev})$, where V_{rev} is the reversal potential for sodium.
- Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the half-activation voltage ($V_{1/2}$) and the slope factor (k).
- Analyze the changes in the time course of inactivation.

Mandatory Visualizations

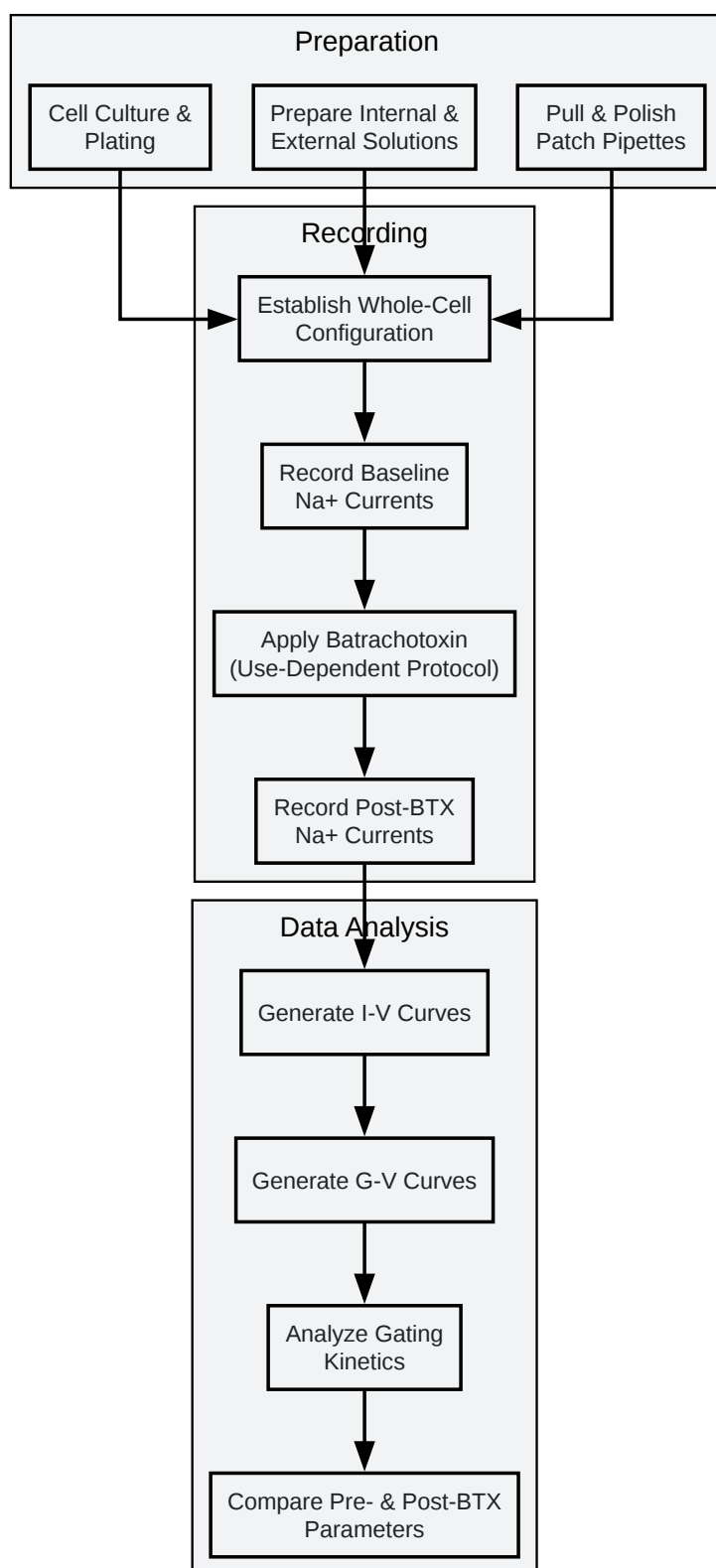
Signaling Pathway of Batrachotoxin



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Caption: Signaling pathway of **Batrachotoxin**'s effect on voltage-gated sodium channels.

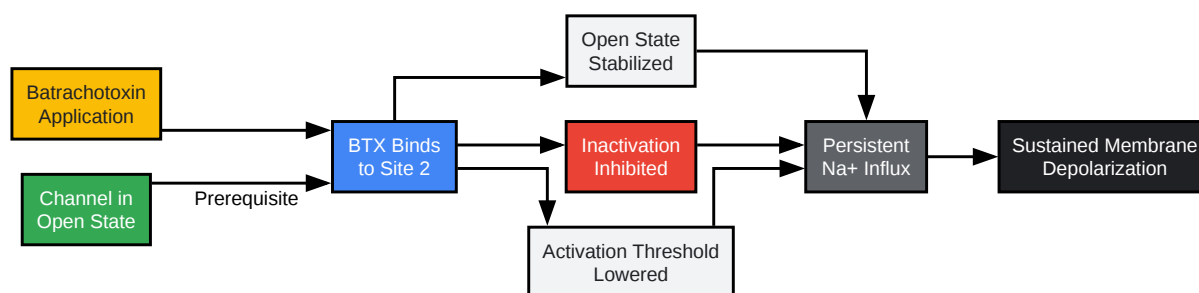
Experimental Workflow for Patch-Clamp Electrophysiology with Batrachotoxin



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Caption: Experimental workflow for studying BTX effects using patch-clamp electrophysiology.

Logical Relationships in Batrachotoxin's Mechanism



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Caption: Logical relationships in the mechanism of action of **Batrachotoxin**.

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